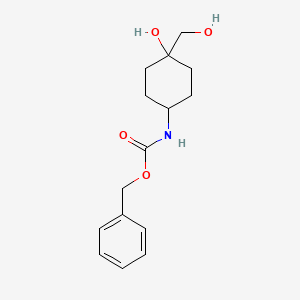
2-(2-Chloro-4,5-difluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4,5-difluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H10ClF2N. It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a 2-chloro-4,5-difluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine typically involves the reaction of 2-chloro-4,5-difluorobenzene with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where 2-chloro-4,5-difluorobenzene is first converted to its corresponding Grignard reagent and then reacted with pyrrolidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-4,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced pyrrolidine derivatives .
Applications De Recherche Scientifique
2-(2-Chloro-4,5-difluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with specific biological targets
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine
- 2-(2-Chloro-4,5-difluorophenyl)pyridine
- 2-(2-Chloro-4,5-difluorophenyl)pyrazole
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which impart distinct electronic properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C10H10ClF2N |
|---|---|
Poids moléculaire |
217.64 g/mol |
Nom IUPAC |
2-(2-chloro-4,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2 |
Clé InChI |
VBIJZNBFVYAYGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C=C2Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[(benzyloxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B15305538.png)

![(2S)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B15305546.png)
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15305549.png)

![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole](/img/structure/B15305575.png)





![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)


